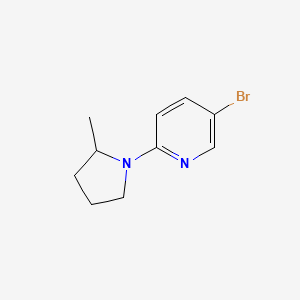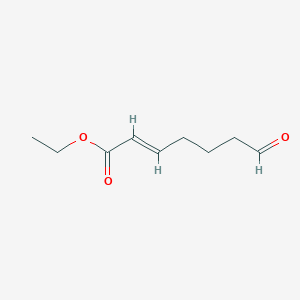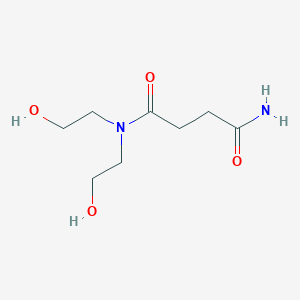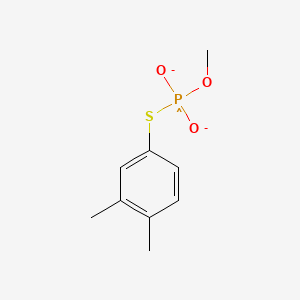![molecular formula C32H34N2O8 B12335994 1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12335994.png)
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine is a derivative of locked nucleic acid (LNA)-type nucleoside. It is a modified nucleoside with a unique structure that includes a 5-methyluracil base and a 2’-O,4’-C-methylene bridge, which enhances its stability and binding affinity to complementary nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine involves multiple steps. One common method includes the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, followed by the formation of the 2’-O,4’-C-methylene bridge. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of 5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the nucleoside.
Substitution: Substitution reactions can introduce new functional groups to the nucleoside.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides and as a building block for nucleic acid analogs.
Biology: The compound is used in studies involving nucleic acid interactions and stability.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of 5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine involves its incorporation into nucleic acids, where it enhances stability and binding affinity. The methylene bridge locks the nucleoside in a specific conformation, which increases its resistance to enzymatic degradation. This property makes it useful in therapeutic applications where stability is crucial .
Comparison with Similar Compounds
Similar Compounds
- 5’-O-DMT-2’-O,4’-C-methylene-5-methylcytidine
- 5’-O-DMT-2’-O,4’-C-methylene-5-methylthymidine
- 5’-O-DMT-2’-O,4’-C-methylene-5-methyladenosine
Uniqueness
5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine is unique due to its specific structure, which includes a 5-methyluracil base and a 2’-O,4’-C-methylene bridge. This structure enhances its stability and binding affinity, making it more effective in various applications compared to similar compounds .
Properties
Molecular Formula |
C32H34N2O8 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C32H34N2O8/c1-20-17-34(30(37)33-28(20)36)29-26-27(35)31(42-29,18-40-26)19-41-32(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23/h4-16,20,26-27,29,35H,17-19H2,1-3H3,(H,33,36,37)/t20?,26-,27+,29-,31-/m1/s1 |
InChI Key |
LAWAHUMMLJJNNV-PSQAVWBXSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate](/img/structure/B12335920.png)




![2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12335958.png)

![Tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12335965.png)


![2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol](/img/structure/B12335985.png)

